TAK-778

Descripción general

Descripción

Métodos De Preparación

TAK-778 is synthesized through a series of chemical reactions involving the modification of ipriflavone. The industrial production of this compound involves continuous treatment with the compound at specific concentrations to achieve the desired increase in the area of mineralized nodules . The reaction conditions include maintaining the compound at concentrations of 1 μM and higher to stimulate the activity of cellular alkaline phosphatase .

Análisis De Reacciones Químicas

TAK-778 undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidation products.

Reduction: The compound can be reduced under specific conditions to yield reduced forms.

Substitution: this compound can undergo substitution reactions where specific functional groups are replaced with others.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts to facilitate the substitution reactions . The major products formed from these reactions include bone-like nodules and other osteogenic compounds .

Aplicaciones Científicas De Investigación

TAK-778 has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study the effects of various chemical modifications on osteogenic properties.

Biology: Employed in cell culture studies to investigate its effects on osteoblast differentiation and bone formation.

Medicine: Potential therapeutic agent for treating osteoporosis and other bone-related disorders.

Industry: Used in the development of bone growth-promoting materials and products

Mecanismo De Acción

TAK-778 exerts its effects primarily through an estrogen receptor-dependent pathway . It enhances osteoblast differentiation by stimulating the secretion of transforming growth factor-beta and insulin-like growth factor-I . These factors play a crucial role in the regulation of bone formation and repair. The compound’s mechanism of action involves binding to estrogen receptors, which then activate specific signaling pathways that promote bone growth .

Comparación Con Compuestos Similares

TAK-778 is unique compared to other similar compounds due to its potent osteogenic properties and its ability to enhance bone formation both in vitro and in vivo . Similar compounds include:

Ipriflavone: The parent compound from which this compound is derived.

Bone morphogenetic proteins: Proteins that promote bone formation but have different mechanisms of action.

Insulin-like growth factors: Growth factors that play a role in bone growth but are not as potent as this compound in promoting osteoblast differentiation.

Actividad Biológica

TAK-778 is a compound derived from ipriflavone, primarily recognized for its potential in promoting bone growth and enhancing fracture repair. This article delves into the biological activity of this compound, focusing on its mechanisms of action, experimental findings, and clinical implications.

This compound functions as a bone growth inducer . Its mechanism involves stimulating osteoblast activity, which is crucial for bone formation. The compound has been shown to enhance the proliferation and differentiation of osteoblasts, leading to increased bone mineralization. This activity is particularly beneficial in conditions where bone healing is impaired, such as diabetes or osteoporosis.

In Vitro Studies

In laboratory settings, this compound has demonstrated significant effects on osteoblast-like cells. For instance:

- Cell Proliferation : this compound was found to increase the proliferation of MC3T3-E1 osteoblast-like cells in a dose-dependent manner.

- Mineralization : It enhanced mineralization in these cells, as evidenced by increased alkaline phosphatase activity and mineral deposition.

In Vivo Studies

Several animal studies have highlighted the efficacy of this compound in promoting bone healing:

- Diabetic Rat Model : A study indicated that a single injection of biodegradable microcapsules containing this compound significantly improved fracture healing in rats with streptozotocin-induced diabetes. The results showed accelerated callus formation and enhanced mechanical strength of the healed bone compared to controls .

- Bone Density Improvement : In another experiment involving ovariectomized rats (a model for postmenopausal osteoporosis), this compound treatment resulted in a notable increase in bone mineral density, suggesting its potential application in osteoporosis management .

Data Summary

The following table summarizes key findings from various studies on this compound:

| Study Type | Model | Key Findings |

|---|---|---|

| In Vitro | MC3T3-E1 Cells | Increased proliferation and mineralization |

| In Vivo | Diabetic Rat Model | Enhanced fracture healing and callus formation |

| In Vivo | Ovariectomized Rats | Increased bone mineral density |

Clinical Implications

While most research on this compound has been preclinical, the implications for clinical use are promising. The compound's ability to stimulate bone growth suggests potential applications in:

- Fracture Repair : Particularly in patients with delayed healing due to metabolic disorders.

- Osteoporosis Treatment : As a therapeutic agent to improve bone density and reduce fracture risk.

Propiedades

IUPAC Name |

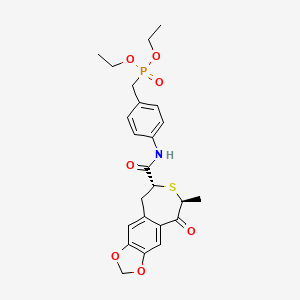

(6R,8S)-N-[4-(diethoxyphosphorylmethyl)phenyl]-8-methyl-9-oxo-5,6-dihydrothiepino[4,5-f][1,3]benzodioxole-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28NO7PS/c1-4-31-33(28,32-5-2)13-16-6-8-18(9-7-16)25-24(27)22-11-17-10-20-21(30-14-29-20)12-19(17)23(26)15(3)34-22/h6-10,12,15,22H,4-5,11,13-14H2,1-3H3,(H,25,27)/t15-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXACSCNLLDFZHE-OYHNWAKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC1=CC=C(C=C1)NC(=O)C2CC3=CC4=C(C=C3C(=O)C(S2)C)OCO4)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOP(=O)(CC1=CC=C(C=C1)NC(=O)[C@H]2CC3=CC4=C(C=C3C(=O)[C@@H](S2)C)OCO4)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28NO7PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180185-61-9 | |

| Record name | TAK-778 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0180185619 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TAK-778 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RJF24P5QDS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.